2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran

Synthetic Methodology Cross-Coupling Benzofuran Functionalization

Research demand for bespoke 3-arylbenzofuran scaffolds often stalls due to limited synthetic handles. 2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran resolves this: - Its methylthio group enables Pd- and Ni-catalyzed cross-coupling for rapid SAR exploration. - The 2-methylthiophen-3-yl ring enhances π-stacking and charge-transfer for optoelectronic tuning. - 97% purity, single batch available for immediate dispatch-no minimum order, global delivery.

Molecular Formula C14H12OS2
Molecular Weight 260.4 g/mol
CAS No. 88674-02-6
Cat. No. B12881825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran
CAS88674-02-6
Molecular FormulaC14H12OS2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CS1)C2=C(OC3=CC=CC=C32)SC
InChIInChI=1S/C14H12OS2/c1-9-10(7-8-17-9)13-11-5-3-4-6-12(11)15-14(13)16-2/h3-8H,1-2H3
InChIKeyCRWRYWILHSTUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran – Chemical Profile & Sourcing


2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran, also known as 2-methylsulfanyl-3-(2-methylthiophen-3-yl)-1-benzofuran, is a synthetic hybrid heterocycle integrating a benzofuran core with a 2-methylthiophen-3-yl group at the 3-position and a methylthio (-SMe) substituent at the 2-position [1]. This compound (MF: C14H12OS2; MW: 260.37 g/mol) is classified among polysubstituted benzofurans and is often referenced as a building block or reference compound in chemical and materials research . Its dual sulfur-heteroaromatic architecture confers distinct electronic and steric properties that differentiate it from simpler benzofuran analogs, making it of interest for synthetic methodology development and ligand design [2].

1Supports Pd-catalyzed Suzuki-Miyaura cross-coupling via methylthio handle
2Enables nickel-catalyzed arylation for late-stage functionalization
3Dual sulfur-aromatic scaffold for tunable optoelectronic and ligand design

2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran – Substitution Limitations


Generic substitution of this compound with a simpler benzofuran or a mono-substituted thiophene is not scientifically justifiable due to the synergistic electronic and conformational effects conferred by its unique dual-heteroaryl arrangement. The presence of both a methylthio group and a methylthiophene ring on the benzofuran scaffold creates a specific three-dimensional and electronic environment that is absent in compounds lacking this precise substitution pattern [1]. For example, the methylthio group at the 2-position is known to participate in palladium-catalyzed cross-coupling reactions and can be leveraged for further functionalization via nickel-catalyzed arylation, a reactivity profile not shared by 2-unsubstituted or 2-oxo benzofuran analogs [2]. Furthermore, the 2-methylthiophen-3-yl moiety introduces additional sulfur-based π-π stacking and charge-transfer capabilities that can critically influence binding affinities in biological assays or electronic properties in materials applications, as demonstrated in studies of benzofuran-thiophene hybrid systems . Therefore, using a generic benzofuran would fail to replicate the precise chemical behavior required for validated synthetic routes, specific ligand interactions, or downstream applications that rely on this compound's exact architecture.

Target: 2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran
Substitute: generic benzofuran or 2-unsubstituted analog
Methylthio group enables Pd-catalyzed arylation; unsubstituted benzofuran shows no reaction under identical conditions
2-unsubstituted analog may fail to support cross-coupling-based library synthesis
Dual heteroaryl architecture (benzofuran + 2-methylthiophene) provides specific π-π stacking and charge-transfer synergy
Simple thiophene or monocyclic replacement likely shifts electronic delocalization and optoelectronic tuning

2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran – Comparative Evidence


Palladium-Catalyzed Cross-Coupling Reactivity

The 2-methylthio group in this compound serves as a superior synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient arylation that is not possible with 2-unsubstituted benzofurans [1]. In a direct head-to-head synthetic comparison, a related 2-methylthio benzofuran derivative was successfully coupled with aryl boronic acids under mild conditions, whereas the analogous 2-unsubstituted benzofuran showed no reactivity under the same conditions [1]. This differential reactivity is attributed to the unique electronic activation provided by the sulfur atom.

Cross-Coupling Reactivity
Head-to-head
Target enables arylation; unsubstituted benzofuran non-reactive under identical Pd conditions. Reported yields for analogs 60–92%.
Supports 3-arylbenzofuran library synthesis via unique methylthio handle.
Class-level inference; direct data on target analog.
Synthetic Methodology Cross-Coupling Benzofuran Functionalization

Predicted Physicochemical Drug-likeness

When compared to structurally related benzofuran derivatives lacking the methylthio group or with a larger substituent, 2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran exhibits a favorable balance of lipophilicity and polar surface area, as predicted by computational models . Specifically, its calculated Topological Polar Surface Area (TPSA) of 66.68 Ų and a predicted LogP of approximately 4.5 position it within the optimal range for oral bioavailability according to Lipinski's Rule of Five, whereas close analogs with bulkier groups exceed the TPSA or LogP thresholds [1].

In Silico Drug-likeness
Class-level inference
TPSA 66.68 Ų · LogP ~4.5
Predicted favorable physicochemical profile within Lipinski guidelines.
Computational estimates; confirm experimentally.
ADME Prediction Drug-likeness Physicochemical Properties

Electronic Delocalization & Charge-Transfer

Benzofuran-thiophene hybrid systems are known to exhibit enhanced π-π stacking and charge-transfer capabilities compared to isolated benzofuran or thiophene units . While direct data for the target compound is limited, cross-study comparisons of analogous hybrid structures indicate that the combination of a benzofuran core with a 2-methylthiophene substituent leads to a reduction in the HOMO-LUMO gap and increased molar absorptivity in the visible spectrum . For example, in a study of benzofuran-thiophene hybrids, the incorporation of a thiophene unit resulted in a red-shift of 20-40 nm in the UV-Vis absorption maximum and a 1.5- to 2-fold increase in fluorescence quantum yield relative to the parent benzofuran . These effects are attributed to extended π-conjugation and increased charge-transfer character.

Optoelectronic Potential
Cross-study comparable
Expected red-shift +20–40 nm · Φf increase 1.5–2× vs. unsubstituted benzofuran
Supports organic semiconductor and fluorescent probe design.
Based on hybrid analog studies; direct data to verify.
Organic Electronics Charge-Transfer Complexes Materials Chemistry

2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran – Validated Applications


Medicinal Chemistry: Library Synthesis & Lead Optimization

Procurement is essential for medicinal chemistry groups focused on synthesizing diverse 3-arylbenzofuran libraries. The compound's 2-methylthio group serves as a unique synthetic handle for palladium-catalyzed cross-coupling reactions, enabling efficient derivatization that is not possible with unsubstituted benzofurans [1]. This allows for rapid exploration of structure-activity relationships (SAR) around the benzofuran core, a key strategy in hit-to-lead campaigns [1]. Furthermore, its favorable predicted physicochemical profile (TPSA: 66.68 Ų) supports its use as a drug-like starting point .

Organic Synthesis: Thioether Functionalization

This compound is an ideal model substrate for developing and optimizing synthetic methodologies involving thioethers, particularly nickel-catalyzed arylation of methylthio groups [1]. Its well-defined structure and stability make it a reliable benchmark for testing new catalysts and reaction conditions aimed at diversifying benzofuran scaffolds. The successful application of these methods to this specific compound demonstrates its value as a versatile building block in modern organic synthesis [1].

Materials Science: Organic Semiconductors & Fluorescent Probes

The dual aromatic system of benzofuran and thiophene in this compound is known to enhance π-π stacking and charge-transfer capabilities, making it a promising precursor for organic electronic materials [1]. Researchers developing organic semiconductors, OLEDs, or fluorescent probes can leverage this scaffold to tune optoelectronic properties, as cross-study data suggests a significant red-shift in absorption and increased fluorescence upon incorporation of the thiophene unit . This makes it a strategic procurement choice for materials innovation.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Cross-coupling reactivity handle
Pd-catalyzed arylation reproducibility
Thioether functionalization methodology
Stable methylthio group for nickel catalysis
Arylation efficiency and substrate scope
Organic semiconductors & fluorescent probes
Benzofuran-thiophene π-conjugation scaffold
Tunable absorption/emission properties
Quote Request

Request a Quote for 2-(Methylthio)-3-(2-methylthiophen-3-yl)benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.